molecular formula C9H7Br3O B047160 Allyl 2,4,6-tribromophenyl ether CAS No. 3278-89-5

Allyl 2,4,6-tribromophenyl ether

Cat. No.: B047160
CAS No.: 3278-89-5
M. Wt: 370.86 g/mol
InChI Key: RZLLIOPGUFOWOD-UHFFFAOYSA-N
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Description

Allyl 2,4,6-tribromophenyl ether is a brominated flame retardant commonly added to plastics to enhance their fire resistance. This compound is known for its stability and resistance to photo-degradation, making it a persistent environmental pollutant .

Biochemical Analysis

Biochemical Properties

It is known that this compound resists photo-degradation in the environment

Cellular Effects

It is known that this compound is hazardous to both human health and the environment , suggesting that it may have adverse effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that this compound resists photo-degradation in the environment

Temporal Effects in Laboratory Settings

It is known that this compound resists photo-degradation in the environment , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing allyl 2,4,6-tribromophenyl ether involves the bromination of phenyl allyl ether in the presence of a base catalyst . Another approach includes the reaction of bromobenzene with ethylene ether to produce the desired compound . These reactions typically require controlled environments with proper ventilation and the use of protective gear due to the hazardous nature of the reagents involved.

Industrial Production Methods

Industrial production of this compound often employs mechanochemical processes. These methods do not require high temperatures and avoid generating secondary pollutants, making them more environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2,4,6-tribromophenyl ether is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike PBDEs and TBBPA, it offers a more environmentally friendly option for flame retardancy due to its potential for mechanochemical degradation .

Properties

IUPAC Name

1,3,5-tribromo-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLLIOPGUFOWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044918
Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Molecular Weight

370.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)-
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CAS No.

3278-89-5
Record name Allyl 2,4,6-tribromophenyl ether
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Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Record name 3278-89-5
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Record name Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)-
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Record name 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene
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Record name 2-(allyloxy)-1,3,5-tribromobenzene
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Record name 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main uses of Allyl 2,4,6-tribromophenyl ether (TBP-AE)?

A1: TBP-AE, also known as 2-ALLYLOXY-1,3,5-TRIBROMOBENZENE, is a brominated flame retardant (BFR). BFRs are used to reduce the flammability of various materials like polymers and resins commonly found in furniture and electronic components. []

Q2: How commonly is TBP-AE found in the environment?

A2: Studies have detected TBP-AE in various environmental matrices, indicating its widespread presence. For instance, it has been found in air samples from the Great Lakes region [, ], sediments, municipal wastewater, and mussel tissues from Lake Ontario [].

Q3: Has TBP-AE been detected in animals?

A3: Yes, TBP-AE has been detected in the blubber and brain of seals from the Barents and Greenland Seas. [] Interestingly, TBP-AE was found to be the dominant organobromine compound in these samples, surpassing even some polybrominated diphenyl ethers (PBDEs). []

Q4: Does TBP-AE biomagnify in the food chain?

A4: Research on the Lake Ontario food web revealed that TBP-AE did not show significant biomagnification, with a prey-weighted biomagnification factor (BMFPW) of less than 1. [] This suggests that TBP-AE may not accumulate to the same extent as some other halogenated compounds in higher trophic levels.

Q5: What are the potential environmental concerns associated with TBP-AE?

A5: While TBP-AE has a lower biomagnification potential than some other BFRs, its widespread presence in the environment raises concerns. Its long-range transport potential and potential toxicity are areas of active research. []

Q6: What are the known degradation pathways for TBP-AE?

A6: Studies have shown that TBP-AE can undergo anaerobic transformation in the presence of super-reduced corrinoids. [] This process leads to the formation of 2,4,6-tribromophenol (TBP), along with other minor transformation products. [] Further research is needed to fully understand the environmental fate and degradation pathways of TBP-AE.

Q7: Are there any analytical methods available to detect and quantify TBP-AE in environmental and biological samples?

A7: Yes, Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is commonly used for the analysis of TBP-AE and other halogenated flame retardants in various matrices, including environmental samples [, ] and cow's milk. [] GC coupled with electron capture negative ion mass spectrometry (GC/ECNI-MS), using nitrogen as the reagent gas, is another sensitive method for detecting TBP-AE and other polybrominated compounds. []

Q8: What research is being done to address the potential risks of TBP-AE and other novel brominated flame retardants?

A8: Scientists are exploring various approaches to mitigate the release of harmful emissions from the thermal recycling of e-waste containing TBP-AE and other novel BFRs. One promising method involves using calcium hydroxide (Ca(OH)2) during the recycling process. []

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